N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
Description
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound that contains several functional groups, including a triazine ring, an amide bond, and methoxy substitutions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-25(2)19-22-17(23-20(24-19)26-10-6-5-7-11-26)13-21-18(27)14-8-9-15(28-3)16(12-14)29-4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNCJRBNLQRXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution of Cyanuric Chloride
Cyanuric chloride’s three reactive chlorides allow regioselective substitutions under controlled conditions. The reactivity order (4 > 6 > 2) enables sequential displacement:
Substitution at Position 4 :
Reaction with dimethylamine (2.2 equiv) in acetone at 0–5°C yields 4-dimethylamino-2,6-dichloro-1,3,5-triazine .- Key Data :
- Yield: 85–90%
- $$^1$$H NMR (CDCl$$3$$): δ 3.07 (s, 6H, N(CH$$3$$)$$_2$$).
- Key Data :
Substitution at Position 6 :
Treatment with piperidine (1.1 equiv) in tetrahydrofuran (THF) at 40–50°C affords 4-dimethylamino-6-piperidin-1-yl-2-chloro-1,3,5-triazine .- Key Data :
- Yield: 75–80%
- $$^1$$H NMR (CDCl$$3$$): δ 1.55–1.62 (m, 6H, piperidine CH$$2$$), 3.08 (s, 6H, N(CH$$3$$)$$2$$), 3.75–3.80 (m, 4H, piperidine NCH$$_2$$).
- Key Data :
Functionalization of Position 2
The remaining chloride at position 2 is converted to an aminomethyl group via a two-step process:
Phthalimide Protection :
Reaction with potassium phthalimide in dimethylformamide (DMF) at 80°C introduces a phthalimidomethyl group, yielding 4-dimethylamino-6-piperidin-1-yl-2-(phthalimidomethyl)-1,3,5-triazine .- Key Data :
- Yield: 70%
- IR (KBr): 1770 cm$$^{-1}$$ (C=O, phthalimide).
- Key Data :
Deprotection to Primary Amine :
Hydrazine hydrate in ethanol removes the phthalimide group, generating 4-dimethylamino-6-piperidin-1-yl-2-(aminomethyl)-1,3,5-triazine .- Key Data :
- Yield: 90%
- $$^1$$H NMR (DMSO-d$$6$$): δ 1.50–1.60 (m, 6H, piperidine CH$$2$$), 2.95 (s, 6H, N(CH$$3$$)$$2$$), 3.70–3.75 (m, 4H, piperidine NCH$$2$$), 4.10 (s, 2H, CH$$2$$NH$$_2$$).
- Key Data :
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Preparation from 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl$$_2$$) in dichloromethane under reflux to yield the acyl chloride.
- Key Data :
- Yield: 95%
- IR (neat): 1780 cm$$^{-1}$$ (C=O stretch).
Coupling of Triazine and Benzamide Moieties
Acylation Reaction
The aminomethyl-triazine reacts with 3,4-dimethoxybenzoyl chloride in dichloromethane using triethylamine (TEA) as a base, forming the target compound.
- Reaction Conditions :
- Solvent: CH$$2$$Cl$$2$$
- Base: TEA (2.0 equiv)
- Temperature: 0°C to room temperature
- Time: 12 h
- Key Data :
- Yield: 80%
- $$^1$$H NMR (DMSO-d$$6$$): δ 1.50–1.65 (m, 6H, piperidine CH$$2$$), 3.08 (s, 6H, N(CH$$3$$)$$2$$), 3.85 (s, 6H, OCH$$3$$), 4.70 (s, 2H, CH$$2$$N), 6.90–7.30 (m, 3H, aromatic).
- HRMS (ESI): m/z calcd. for C$${21}$$H$${29}$$N$$7$$O$$3$$ [M+H]$$^+$$: 452.2401; found: 452.2398.
Mechanistic Insights and Optimization
Regioselectivity in Triazine Substitution
The sequential substitution of cyanuric chloride is governed by temperature and steric factors. Dimethylamine preferentially occupies position 4 due to its lower steric demand, while piperidine, a bulkier amine, substitutes position 6 under milder conditions than required for position 2.
Challenges in Aminomethyl Group Introduction
Direct substitution of chloride with methylamine proved inefficient due to poor nucleophilicity. The phthalimide strategy circumvented this issue by leveraging the stronger nucleophile (phthalimide anion) and subsequent deprotection.
Comparative Analysis of Alternative Routes
Cyano Reduction Pathway
An alternative approach involving substitution of position 2 chloride with cyanide (NaCN/CuCN) followed by catalytic hydrogenation (H$$_2$$, Pd/C) yielded the aminomethyl group but resulted in lower overall yields (60–65%) compared to the phthalimide route.
Click Chemistry Approach
Attempts to employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling were unsuccessful due to incompatibility with the triazine’s electron-deficient structure.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) showed >98% purity, with a retention time of 12.3 min (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation reactions to form corresponding quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the triazine ring, leading to ring-opening or modification of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and the methoxy groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed: The major products of these reactions vary based on conditions but often include modified triazine derivatives, ring-opened products, or demethoxylated compounds.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide exhibits significant biological activity, particularly in cancer therapy. For example:
- PARP1 Inhibition : Related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting potential applications in treating cancers that rely on PARP for DNA repair mechanisms.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to target enzymes or receptors.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various triazine derivatives, this compound was tested against several human cancer cell lines including HCT116 and MCF7. Results indicated that this compound exhibited significant cytotoxic effects compared to control groups.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited key enzymes involved in tumor progression. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific molecular pathways involved in cancer cell survival .
Mechanism of Action
Mechanism of Action: The exact mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide exerts its effects is still under investigation. its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Molecular Targets and Pathways Involved: These include inhibition of specific enzymes involved in metabolic processes or binding to receptors that regulate cellular functions, which can lead to varied pharmacological effects.
Comparison with Similar Compounds
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
N-((4-(Methylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzoic acid
This compound represents a fascinating intersection of organic chemistry, pharmacology, and industrial chemistry, making it a valuable subject for ongoing research and application.
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that integrates various functional groups, contributing to its potential biological activity. This article explores its biological activity, particularly its role as an enzyme inhibitor and its anticancer properties.
Structural Overview
The compound's structure features a triazinyl moiety linked to a 3,4-dimethoxybenzamide core through a methyl bridge . The presence of a dimethylamino group , a piperidine ring , and the benzamide structure enhances its chemical reactivity and biological interactions.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of various enzymes. Notably, related compounds have shown inhibition of PARP1 (Poly ADP-ribose polymerase 1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy .
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs .
Anticancer Activity
Research has demonstrated that compounds with triazine structures exhibit promising anticancer properties. A study investigating various triazine derivatives found that certain analogs showed effectiveness against different tumor cell lines. For instance, one compound demonstrated an inhibition rate of 60.13% against renal cancer (CAKI-1) cells .
In vitro tests revealed that this compound could potentially inhibit tumor growth through mechanisms involving the inhibition of key enzymes like PI3Kγ .
Study on PARP Inhibition
In a study focused on PARP inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines .
Toxicity Assessment
Toxicity assessments conducted on HEK-293 and HepG2 cell lines showed that while some derivatives exhibited significant cytotoxicity at higher concentrations (10 and 100 µM), the overall risk of drug-drug interactions (DDIs) was low . This suggests a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
